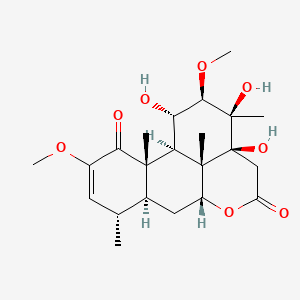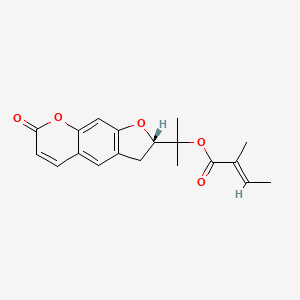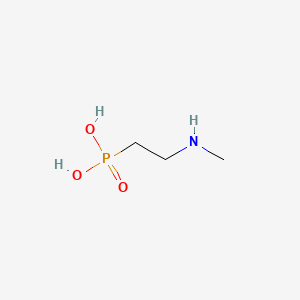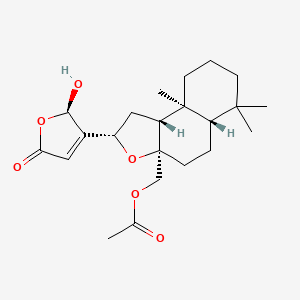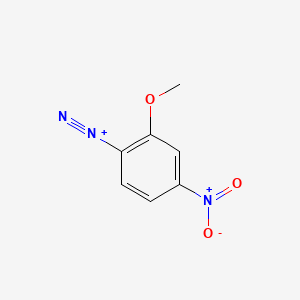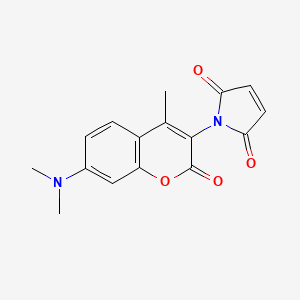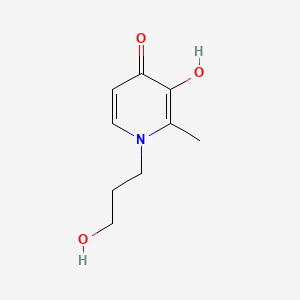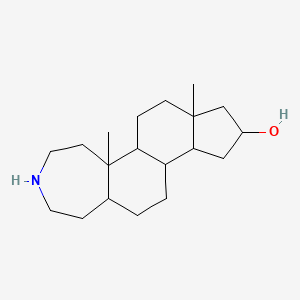
Samanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samanine can be synthesized in a multi-step process starting from testosterone acetate. The synthesis involves a series of reactions including elimination, hydroboration, oxidation, and a Schmidt reaction. The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited demand. Most of the production is carried out in research laboratories for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions
Samanine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Samanine has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although no clinical applications have been established yet.
Industry: Limited industrial applications due to its complex synthesis and rarity.
Wirkmechanismus
The exact mechanism of action of samanine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Samanine is unique due to its specific structure and origin. Similar compounds include other salamander alkaloids, such as samandarine and samandarone. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Eigenschaften
Molekularformel |
C19H33NO |
|---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C19H33NO/c1-18-7-5-16-15(17(18)11-14(21)12-18)4-3-13-6-9-20-10-8-19(13,16)2/h13-17,20-21H,3-12H2,1-2H3 |
InChI-Schlüssel |
SWERVVWWNZOXPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CC(C2)O)CCC4C3(CCNCC4)C |
Synonyme |
samanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


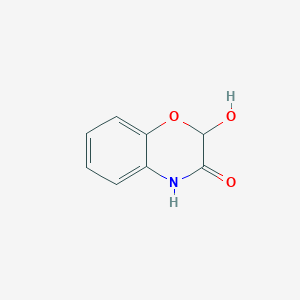
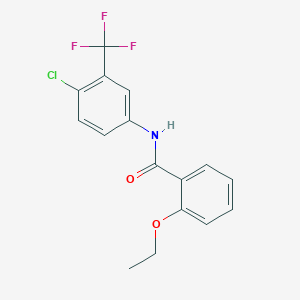
![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)

